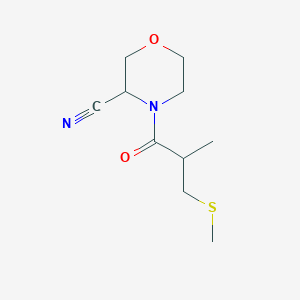
4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Morpholinyl-bearing compounds have been studied for their role as small-molecule lysosomal ph modulators . These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Mode of Action
It’s worth noting that morpholinyl-bearing compounds can specifically alkalize liposomes, disrupt the homeostasis of lysosomal ph, and inactivate the lysosomal cathepsin b enzyme . Anion transport is considered as the probable mechanism of action for these compounds to modulate lysosomal pH .
Biochemical Pathways
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can affect many cellular processes . Lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins, usually exert maximal activity in an acidic environment . Disruption of this environment could lead to a decrease or deactivation in the activity of these enzymes .
Result of Action
The disruption of lysosomal ph homeostasis by morpholinyl-bearing compounds can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes . This could potentially affect various cellular processes.
Properties
IUPAC Name |
4-(2-methyl-3-methylsulfanylpropanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(7-15-2)10(13)12-3-4-14-6-9(12)5-11/h8-9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJXEGSYGOOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCOCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2982097.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2982099.png)


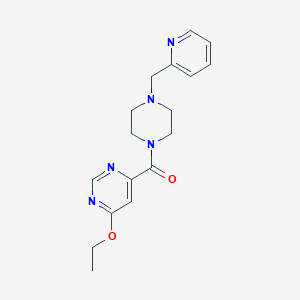
![N-(3,4-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2982107.png)
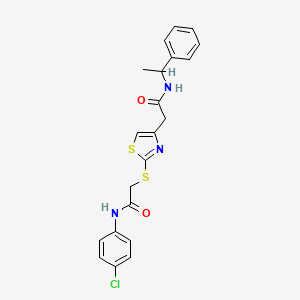
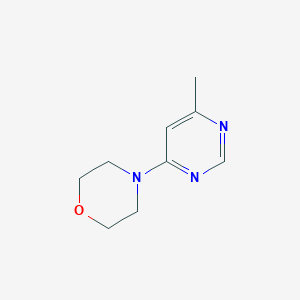
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)
![1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2982111.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2982112.png)
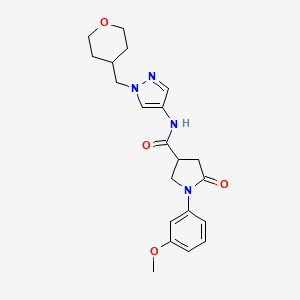
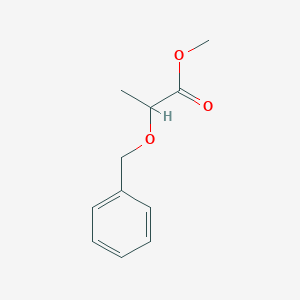
![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)
